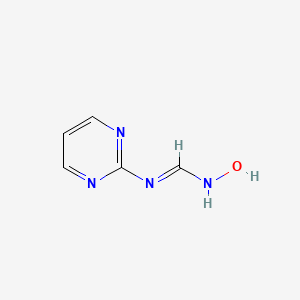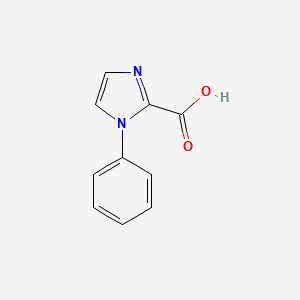
Methyl 2,5-dimethylthiophene-3-carboxylate
Descripción general
Descripción
“Methyl 2,5-dimethylthiophene-3-carboxylate” is an organic compound with the chemical formula C8H10O2S . It has a molecular weight of 170.23 .
Molecular Structure Analysis
The InChI code for “Methyl 2,5-dimethylthiophene-3-carboxylate” is 1S/C8H10O2S/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2,5-dimethylthiophene-3-carboxylate” has a molecular weight of 170.23 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound is utilized in various chemical synthesis processes. For instance, it's involved in the preparation of new methyl 3-iodo-1-benzothiophene-2-carboxylate through a preparative method. The electrochemical behavior of related compounds is studied extensively, highlighting the electron-chemical step-electron (ECE) mechanism in their reduction processes, which is crucial for understanding their reactivity and potential applications in chemical synthesis (Rejňák et al., 2004).
Material Functionalization and Sensing Properties
Methyl-substituted thieno[2,3-b]thiophene dicarboxylate, a derivative, is used to synthesize microporous lanthanide-based metal-organic frameworks with significant applications. These frameworks exhibit unique structural features and have been employed for gas adsorption, showcasing moderate adsorption properties towards N2 and CO2. They also demonstrate sensing properties toward various substances, indicating their potential use in sensing technologies and material sciences (Wang et al., 2016).
Antioxidant and Anti-Inflammatory Activities
A series of novel compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. The phenolic substitution in these compounds has shown enhanced antioxidant activity, indicating their potential therapeutic applications (Madhavi & Sreeramya, 2017).
Propiedades
IUPAC Name |
methyl 2,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGORHFMKHFVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dimethylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















